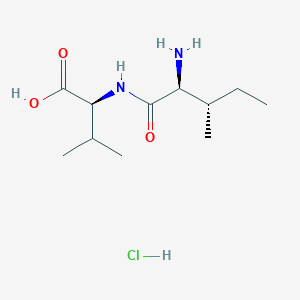

H-Ile-Val-OH.HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ile-Val-OH.HCl typically involves the coupling of isoleucine and valine using standard peptide synthesis techniques. One common method is the use of mixed anhydrides and activated esters to obtain the dipeptide at high yield . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

H-Ile-Val-OH.HCl can undergo various chemical reactions, including:

Oxidation: The amino acid residues in the dipeptide can be oxidized under specific conditions.

Reduction: Reduction reactions can be used to modify the functional groups in the dipeptide.

Substitution: The dipeptide can undergo substitution reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

H-Ile-Val-OH.HCl has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques

Mechanism of Action

The mechanism of action of H-Ile-Val-OH.HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The dipeptide can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

H-Val-OH: A similar dipeptide consisting of valine.

H-Lys-Ala-Val-Gly-OH: A tetrapeptide with immunoactive properties

Uniqueness

H-Ile-Val-OH.HCl is unique due to its specific combination of isoleucine and valine, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Biological Activity

H-Ile-Val-OH.HCl, a hydrochloride salt of the dipeptide composed of isoleucine (Ile) and valine (Val), represents an important compound in the field of medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its dipeptide structure, which includes:

- Isoleucine (Ile) : A branched-chain amino acid that plays a crucial role in muscle metabolism and immune function.

- Valine (Val) : Another branched-chain amino acid, important for energy production and muscle growth.

The hydrochloride form enhances the solubility of the compound in aqueous environments, facilitating its biological activity.

Analgesic Properties

Recent studies have highlighted the analgesic properties of compounds similar to this compound. For instance, a study evaluated the analgesic activity of various peptide analogs that included hydrophobic amino acids like Ile and Val. The results indicated that specific structural modifications could enhance analgesic effects significantly:

- BB1 , an analog with a C-terminal amide modification, showed increased analgesic activity compared to its parent compound.

- The study employed the Paw-pressure test (Randall-Selitto test) to measure analgesia, revealing that certain modifications led to statistically significant increases in pain threshold (F = 5.38217, p = 0.042776) .

Antimicrobial Activity

The antimicrobial potential of dipeptides containing isoleucine and valine has also been investigated. In silico studies demonstrated favorable interactions with target proteins associated with bacterial resistance:

- Compounds similar to this compound exhibited promising antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.2 × 10⁻³ M to 6.5 × 10⁻⁴ M .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : The hydrophobic nature of isoleucine and valine may enhance binding affinity to specific receptors involved in pain modulation.

- Antimicrobial Action : The structural features allow for disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrases, which play roles in various physiological processes .

Case Studies

Several case studies have explored the synthesis and biological evaluation of this compound analogs:

- Synthesis Techniques : Solid-phase peptide synthesis (SPPS) methods have been utilized to produce this compound and its derivatives, allowing for systematic exploration of structure-activity relationships .

- In Vivo Studies : Animal models have demonstrated that modifications in the peptide structure can lead to enhanced pharmacological profiles, highlighting the importance of hydrophobic interactions in biological efficacy .

Data Summary

Properties

Molecular Formula |

C11H23ClN2O3 |

|---|---|

Molecular Weight |

266.76 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-5-7(4)8(12)10(14)13-9(6(2)3)11(15)16;/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16);1H/t7-,8-,9-;/m0./s1 |

InChI Key |

VQFCSGIEPNGLNR-YWUTZLAHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N.Cl |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.